
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a lithium ion coordinated with an amine structure, making it unique in its properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine typically involves the reaction of lithium amide with N-methyl-N-(propan-2-ylideneamino)methanamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium amide. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of lithium;N-methyl-N-(propan-2-ylideneamino)methanamine involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects, particularly in the stabilization of neuronal activity and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(propan-2-ylideneamino)methanamine: This compound lacks the lithium ion but shares a similar amine structure.
Lithium amide: A simpler lithium-containing compound used in various chemical reactions.
N,N-dimethyl-2-propanamine: Another amine with a similar structure but different substituents.
Uniqueness
Lithium;N-methyl-N-(propan-2-ylideneamino)methanamine is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can enhance the compound’s stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
114318-37-5 |
|---|---|
Fórmula molecular |
C5H11LiN2 |
Peso molecular |
106.1 g/mol |
Nombre IUPAC |
lithium;N-methyl-N-(propan-2-ylideneamino)methanamine |
InChI |
InChI=1S/C5H11N2.Li/c1-5(2)6-7(3)4;/h1H2,2-4H3;/q-1;+1 |
Clave InChI |
SCVAAPJZGUCWOF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=NN(C)C)[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


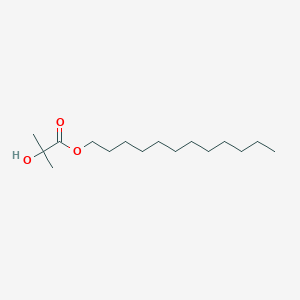
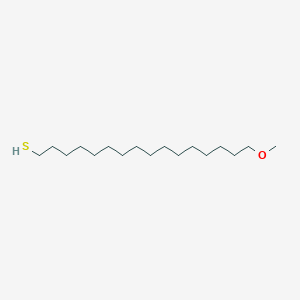
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
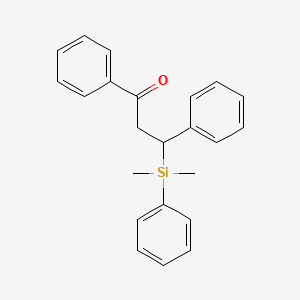
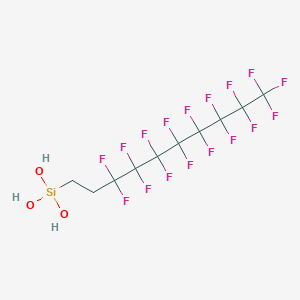
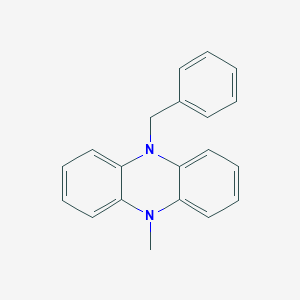
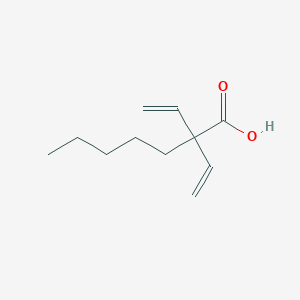
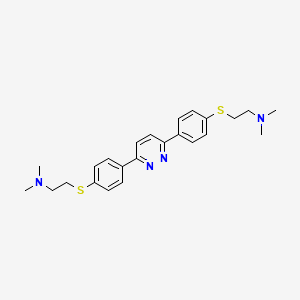
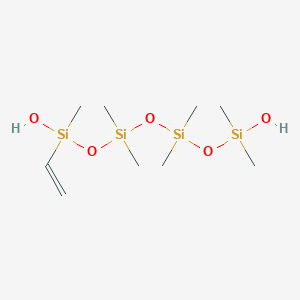
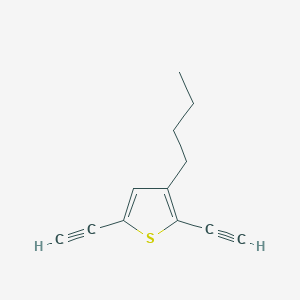
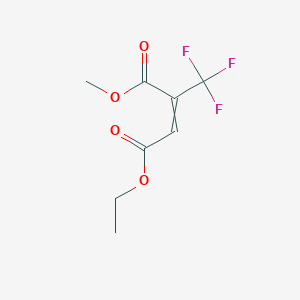
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)
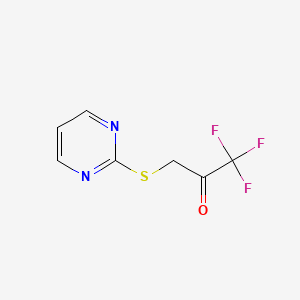
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
